![molecular formula C12H15N3O2 B12643776 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclocondensation of substituted picolinaldehydes, amines, and formaldehyde. This reaction produces imidazo[1,5-a]pyridinium ions under mild conditions, allowing for the incorporation of diverse functionalities and chiral substituents . Another method involves a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions, which affords imidazo[1,5-a]pyridines in very good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
化学反応の分析
Types of Reactions
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,5-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[4,5-b]pyridine: Studied for its anti-inflammatory and analgesic properties.
Indole Derivatives: Known for their wide range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific structural features and the diverse range of reactions it can undergo
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
3-(1-amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)9(13)11-14-10(12(16)17)8-5-3-4-6-15(8)11/h3-7,9H,13H2,1-2H3,(H,16,17) |
InChIキー |
MBMJLRMJEFRTKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NC(=C2N1C=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


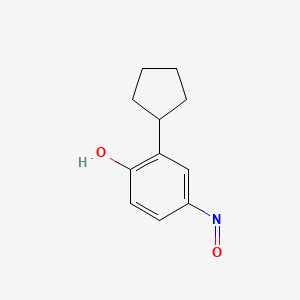
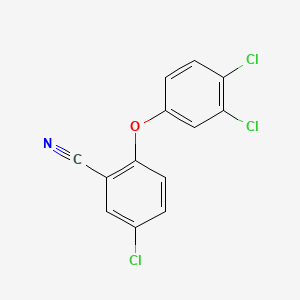
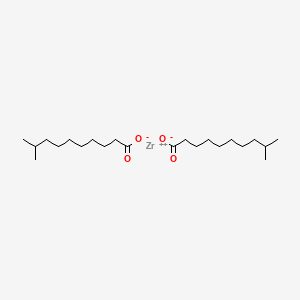

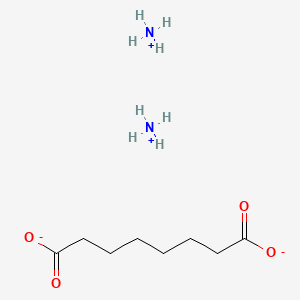
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

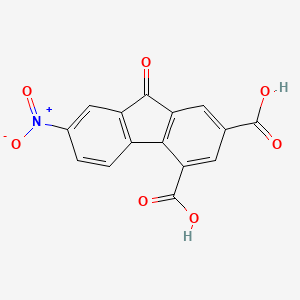
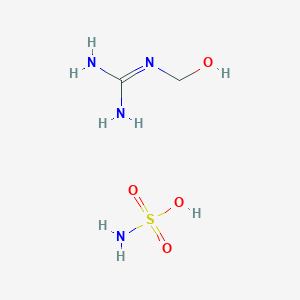

![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)


![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
